2-(phenylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a phenylsulfanyl group and a pyridinylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of a phenylsulfanyl-substituted aldehyde with a hydrazide derivative. The reaction is often carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinylmethylidene moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridinylmethylidene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)pyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a hydrazide.
2-Phenylsulfanyl-2,3-dihydro-1H-indane-1,3-dione: Features a phenylsulfanyl group but differs in the core structure.
Uniqueness
2-(PHENYLSULFANYL)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a phenylsulfanyl group and a pyridinylmethylidene moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15N3OS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-phenylsulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C15H15N3OS/c1-12(20-14-7-3-2-4-8-14)15(19)18-17-11-13-6-5-9-16-10-13/h2-12H,1H3,(H,18,19)/b17-11+ |
InChI Key |
CVNHDWXYSSWJCQ-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CN=CC=C1)SC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CN=CC=C1)SC2=CC=CC=C2 |
solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.